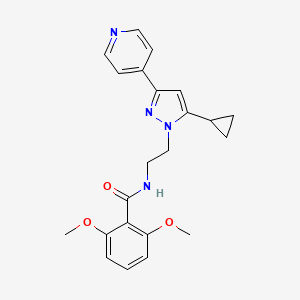
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- A pyrazole ring which is known for its role in various biological activities.
- A pyridine moiety that contributes to its pharmacological profile.
- A dimethoxybenzamide group which enhances its interaction with biological targets.
Molecular Formula: C21H22N4O3
This compound primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition is crucial as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The compound's interaction with TRPM8 channels also suggests potential applications in pain management, particularly in conditions associated with cold stimuli and neuropathic pain .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects through its COX-2 inhibition. This mechanism is particularly beneficial for treating inflammatory diseases such as:
- Arthritis
- Osteoarthritis
- Other chronic inflammatory disorders
Pain Modulation
In addition to its anti-inflammatory properties, this compound has been linked with pain modulation due to its antagonistic action on TRPM8 channels. This characteristic indicates its potential use in managing various pain syndromes, including:
- Neuropathic pain
- Pain related to cold stimuli
Comparative Analysis with Other Compounds
The following table compares this compound with other known anti-inflammatory agents:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Celecoxib | Contains a sulfonamide group | Selective COX-2 inhibitor |
| Fenamates | Contains an aromatic ring | Non-selective COX inhibitor |
| N-(4,4'-Dibromo-biphenyl) | Contains biphenyl structure | Antitumor activity |
| N-(2-(5-cyclopropyl... | Pyrazole and pyridine rings; dimethoxy group | Selective COX-2 inhibitor |
Case Studies and Research Findings
Recent studies have provided insights into the pharmacodynamics of this compound:
- In vitro Studies : Laboratory tests indicate that this compound exhibits high selectivity for COX-2 over COX-1, significantly reducing the risk of gastrointestinal complications.
- Animal Models : In animal models of inflammation, this compound demonstrated a marked reduction in inflammatory markers and pain behaviors, suggesting its efficacy in vivo .
- Clinical Implications : The potential applications of this compound extend beyond inflammation to include analgesic properties that could benefit patients suffering from chronic pain conditions .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-4-3-5-20(29-2)21(19)22(27)24-12-13-26-18(16-6-7-16)14-17(25-26)15-8-10-23-11-9-15/h3-5,8-11,14,16H,6-7,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKSEGNCWQNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














